MFCD03847621

Description

However, based on structural analogs and related compounds (e.g., boronic acids and halogenated aromatic derivatives), it is inferred to belong to a class of organoboron compounds with applications in pharmaceutical synthesis, catalysis, and materials science . Such compounds often exhibit unique reactivity in Suzuki-Miyaura cross-coupling reactions, making them critical intermediates in drug discovery pipelines. While specific data for MFCD03847621 is absent, its structural and functional analogs provide a basis for comparative analysis.

Properties

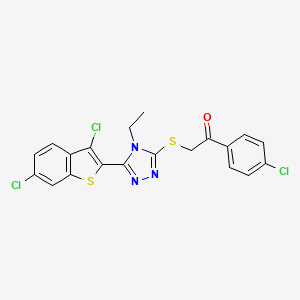

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3N3OS2/c1-2-26-19(18-17(23)14-8-7-13(22)9-16(14)29-18)24-25-20(26)28-10-15(27)11-3-5-12(21)6-4-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYTYDPIOXTQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03847621” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents .

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: “MFCD03847621” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

Scientific Research Applications

“MFCD03847621” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it may be used to study biochemical pathways and interactions. In medicine, it could be investigated for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and technologies .

Mechanism of Action

The mechanism of action of “MFCD03847621” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on two structurally related compounds from the evidence:

- CAS 1046861-20-4 (MDL: MFCD13195646), a bromo-chloro-substituted phenylboronic acid.

- CAS 1761-61-1 (MDL: MFCD00003330), a brominated benzoic acid derivative.

Table 1: Physicochemical Properties

Key Findings:

Reactivity Differences: CAS 1046861-20-4, as a boronic acid, participates in cross-coupling reactions due to its boron center, whereas CAS 1761-61-1 lacks this reactivity, functioning instead as a carboxylic acid derivative . The bromo-chloro substitution in CAS 1046861-20-4 enhances its electrophilicity compared to the mono-brominated CAS 1761-61-1, making it more reactive in palladium-catalyzed reactions .

Pharmacokinetic Profiles: Both compounds exhibit moderate bioavailability (0.55), but CAS 1046861-20-4 has higher GI absorption and BBB permeability, likely due to its lower molecular weight and polar surface area (TPSA: 40.46 Ų vs.

Synthetic Methods: CAS 1046861-20-4 is synthesized via a Pd-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/H₂O . CAS 1761-61-1 employs a green chemistry approach with an A-FGO catalyst in THF, achieving 98% yield under reflux conditions .

Structural and Functional Analogues

Additional compounds with structural similarity to MFCD03847621 (based on and ):

Table 2: Similar Compounds and Their Properties

| Compound (CAS/MDL) | Similarity Score | Key Features |

|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 0.87 | High cross-coupling efficiency |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.71 | Enhanced electrophilicity |

| 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1) | 0.65 | High yield in green synthesis |

- Mechanistic Insights: Boronic acids like CAS 1046861-20-4 show superior compatibility with diverse coupling partners (e.g., aryl halides) compared to non-boron analogs, attributed to their stable yet reactive boron-oxygen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.